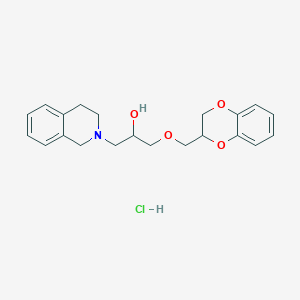

1-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step chemical reactions, including halogen-cyano exchange reactions, condensation of substituted aryl aldehydes, and nucleophilic addition reactions under mild conditions. For instance, the synthesis of 3-benzylamino-5, 6-dihydro-8, 9-dimethoxy-imidazo-[5,1-a] isoquinoline hydrochloride involves a halogen-cyano exchange reaction, demonstrating the complexity of synthesizing such molecules (Zólyomi et al., 1981).

Molecular Structure Analysis

The molecular structure of compounds like "1-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride" can be elucidated through advanced spectral data and X-ray analysis. For example, novel synthesis methods have provided insights into the molecular structure of 4-Benzylidene-2-((1-phenyl-3,4-dihydro isoquinoline-2(1H)-yl)methyl)oxazol-5(4H)-one derivatives, highlighting the role of spectral data in confirming chemical structures (Rao et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives can include arylation under mild conditions, facilitated by nucleophilic addition between aryl Grignard reagents and iminium cations. Such reactions demonstrate the compound's reactivity and potential for further chemical modifications (Muramatsu et al., 2013).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting points, and crystalline structure, can be assessed through experimental measurements and are crucial for understanding the compound's behavior under different conditions. Although specific data on "1-(2,3-dihydro-1,4-benzodioxin-2-ylmethoxy)-3-(3,4-dihydro-2(1H)-isoquinolinyl)-2-propanol hydrochloride" is not provided, related studies offer insights into the methodologies for analyzing these properties.

Chemical Properties Analysis

Chemical properties, such as reactivity, stability, and degradation pathways, are key to understanding how the compound interacts with other chemicals and biological systems. Research on similar compounds has revealed information on their chemical behavior, including reactions with isocyanides and benzyl chloroformate, showcasing the diverse chemical properties that could be anticipated for the compound (Schuster et al., 2010).

Mechanism of Action

Target of Action

SMR000091547, also known as Mirvetuximab soravtansine, primarily targets the folate receptor alpha (FRα) . FRα is a receptor overexpressed on the surface of epithelial tumor cells, characteristic of ovarian, endometrial, triple-negative breast, and non-small-cell lung cancers .

Mode of Action

Mirvetuximab soravtansine is an antibody-drug conjugate (ADC) formed by a monoclonal antibody that targets FRα, covalently joined by a cleavable disulfide linker to the genotoxic compound DM4 . After an ADC/receptor complex is formed, mirvetuximab soravtansine is internalized, and DM4 is released inside the cell . DM4 leads to cell-cycle arrest and apoptosis and is also able to diffuse into neighboring cells and induce further cell death .

Result of Action

The primary result of SMR000091547’s action is the induction of cell-cycle arrest and apoptosis in cells overexpressing FRα . This leads to cell death, thereby reducing the number of cancerous cells in the body.

properties

IUPAC Name |

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-(3,4-dihydro-1H-isoquinolin-2-yl)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO4.ClH/c23-18(12-22-10-9-16-5-1-2-6-17(16)11-22)13-24-14-19-15-25-20-7-3-4-8-21(20)26-19;/h1-8,18-19,23H,9-15H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEBFFONBKFVQTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)CC(COCC3COC4=CC=CC=C4O3)O.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-4-piperidinyl)methanol](/img/structure/B5031385.png)

![2-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5031397.png)

![4-{1-cyano-2-[2-(phenylthio)phenyl]vinyl}benzoic acid](/img/structure/B5031412.png)

![1-(1-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinyl)-4-ethylpiperazine](/img/structure/B5031430.png)

![6-{[(3-methylphenyl)amino]carbonyl}-3-cyclohexene-1-carboxylic acid](/img/structure/B5031436.png)

![1-(3-fluorobenzyl)-5-{[4-(2-methoxyethoxy)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B5031458.png)

![N-{2-[2-(3-methylphenoxy)ethoxy]ethyl}-1-butanamine oxalate](/img/structure/B5031465.png)